N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide
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Overview
Description
N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide is a chemical compound with the molecular formula C9H9BrF3NO2S It is characterized by the presence of a bromophenyl group, a trifluoroethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide typically involves the reaction of 4-bromobenzylamine with trifluoroacetaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-bromobenzylamine reacts with trifluoroacetaldehyde in the presence of a suitable base to form an intermediate.
Step 2: The intermediate is then treated with methanesulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)methanesulfonamide
- N-(4-Bromo-2-methylphenyl)methanesulfonamide
- N-(4-Bromo-3-methylphenyl)methanesulfonamide
Uniqueness
N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9BrF3NO2S |
---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-17(15,16)14-8(9(11,12)13)6-2-4-7(10)5-3-6/h2-5,8,14H,1H3 |
InChI Key |
OAUUELNLQZYHKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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